2-Nitroso-2-nitropropane
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Overview
Description
2-Nitroso-2-nitropropane is an organic compound characterized by the presence of both nitroso and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroso-2-nitropropane can be synthesized through the ammoxidation of acetone with hydrogen peroxide, catalyzed by hollow titanium silicalite. The formation of this compound is closely related to the pore size and surface acidity of the catalyst, and the reaction conditions significantly affect its yield .
Industrial Production Methods: Industrial production of this compound typically involves the high-temperature vapor-phase nitration of propane. This method often results in impurities such as 1-nitropropane, which need to be separated and purified .
Chemical Reactions Analysis
Types of Reactions: 2-Nitroso-2-nitropropane undergoes various chemical reactions, including nitrosation, oxidation, and reduction. The nitrosation of 2-nitropropane, for example, involves the formation of nitronic acids, which can further react to form nitroso nitro products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitrous acid, hydrogen peroxide, and various catalysts such as titanium silicalite. The reaction conditions, such as temperature and acidity, play a crucial role in determining the reaction pathways and products .
Major Products: The major products formed from the reactions of this compound include acetoxime, 2-nitropropane, and various nitroso nitro compounds. These products are formed through complex reaction mechanisms involving multiple intermediates .
Scientific Research Applications
2-Nitroso-2-nitropropane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-nitroso-2-nitropropane involves its interaction with molecular targets such as enzymes and other proteins. The compound can undergo nitrosation and oxidation reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of metabolic pathways .
Comparison with Similar Compounds
- Nitrosobenzene
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
Properties
CAS No. |
5275-46-7 |
---|---|
Molecular Formula |
C3H6N2O3 |
Molecular Weight |
118.09 g/mol |
IUPAC Name |
2-nitro-2-nitrosopropane |
InChI |
InChI=1S/C3H6N2O3/c1-3(2,4-6)5(7)8/h1-2H3 |
InChI Key |
MYRROMXOABKDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N=O)[N+](=O)[O-] |
Origin of Product |
United States |
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